molecular formula C20H19ClN4O2S B2917183 2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-(3-acetamidophenyl)acetamide CAS No. 921816-68-4

2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-(3-acetamidophenyl)acetamide

Cat. No.: B2917183
CAS No.: 921816-68-4
M. Wt: 414.91
InChI Key: KJQHINPPNAHLTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of this compound involves intricate steps, including the condensation of appropriate precursors. Detailed synthetic pathways and reaction conditions are documented in relevant literature .

Scientific Research Applications

Antitumor and Anticancer Activity

Synthesis and Evaluation of Antitumor Activity

A study by Yurttaş et al. (2015) synthesized a series of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic ring systems. Among these, compounds demonstrated significant anticancer activity against various cancer cell lines, highlighting the potential of such derivatives in cancer treatment research (Yurttaş et al., 2015).

Anticancer Agents Synthesis

Evren et al. (2019) focused on synthesizing new N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides and studying their anticancer activity. Some derivatives showed high selectivity and induced apoptosis in cancer cell lines, suggesting their potential as therapeutic agents (Evren et al., 2019).

Anticonvulsant Activity

Evaluation of Anticonvulsant Activity

A study by Aktürk et al. (2002) synthesized omega-(1H-imidazol-1-yl)-N-phenylacetamide, propionamide, and butyramide derivatives to test their anticonvulsant activity. The study identified compounds with potential anticonvulsant benefits, which could contribute to the development of new treatments for seizures (Aktürk et al., 2002).

Herbicide Action and Metabolism

Herbicide Inhibition Study

Research by Weisshaar & Böger (1989) explored the chloroacetamides, including their selective herbicide action in agricultural applications. This study provides insight into the biochemical pathways affected by such compounds and their potential environmental impact (Weisshaar & Böger, 1989).

Metabolism in Human and Rat Liver Microsomes

Coleman et al. (2000) investigated the comparative metabolism of chloroacetamide herbicides in human and rat liver microsomes. This research is crucial for understanding the metabolic pathways and potential toxicological implications of chloroacetamide exposure (Coleman et al., 2000).

Molecular and Structural Analysis

Structural Analysis of Heterocyclic Compounds

Boechat et al. (2011) conducted structural analysis of N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-chlorophenyl}acetamide derivatives. The study provides valuable insights into the molecular interactions and structural characteristics of these compounds, aiding in the development of new pharmaceuticals (Boechat et al., 2011).

Properties

IUPAC Name

N-(3-acetamidophenyl)-2-[5-(4-chlorophenyl)-1-methylimidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O2S/c1-13(26)23-16-4-3-5-17(10-16)24-19(27)12-28-20-22-11-18(25(20)2)14-6-8-15(21)9-7-14/h3-11H,12H2,1-2H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJQHINPPNAHLTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NC=C(N2C)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.